Structural Differentiation from a Potent GSK-3β Inhibitor in the Same Series
The primary differentiator for this compound is its N-(furan-2-ylmethyl) substituent. In the same core scaffold, N-(3,3-diphenylpropyl)-3-(pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxamide has demonstrated potent GSK-3β inhibition (IC50 = 0.8 μM) . The target compound, with its furan ring, is projected to exhibit altered potency and selectivity against the GSK-3α/β isoforms and other kinases, although specific quantitative data for this compound is currently absent from the public domain.
| Evidence Dimension | GSK-3β Inhibitory Activity |
|---|---|
| Target Compound Data | Not publicly reported |
| Comparator Or Baseline | N-(3,3-diphenylpropyl)-3-(pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxamide (IC50 = 0.8 μM) |
| Quantified Difference | Not calculable |
| Conditions | Biochemical kinase assay (details not provided by source) |
Why This Matters
This structural difference is the crucial variable for exploring SAR around the carboxamide moiety of this oxadiazole series, a key determinant of target binding.
